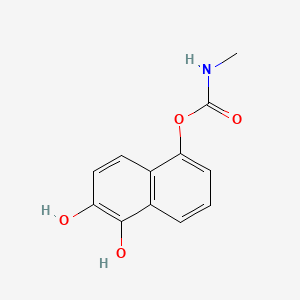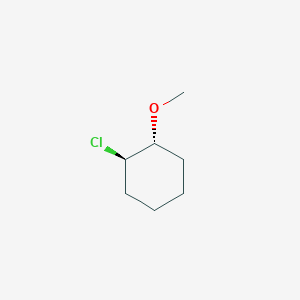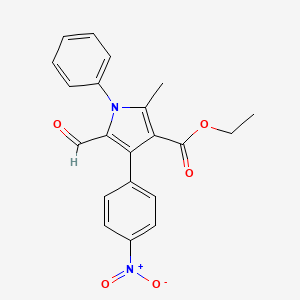
Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a formyl group, a nitrophenyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer advantages such as reduced reaction times and lower energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the nitrophenyl group may interact with cellular proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-chloro-5-formyl-2-methyl-4-(4′-nitrophenyl)-1,4-dihydropyridine-3-carboxylate: Similar in structure but contains a dihydropyridine ring instead of a pyrrole ring.
Ethyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate: Contains a dihydropyridine ring and different aryl substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrrole ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22108-62-9 |
|---|---|
Fórmula molecular |
C21H18N2O5 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-3-28-21(25)19-14(2)22(16-7-5-4-6-8-16)18(13-24)20(19)15-9-11-17(12-10-15)23(26)27/h4-13H,3H2,1-2H3 |
Clave InChI |
BNCXEFNUIXYKFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C1C2=CC=C(C=C2)[N+](=O)[O-])C=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


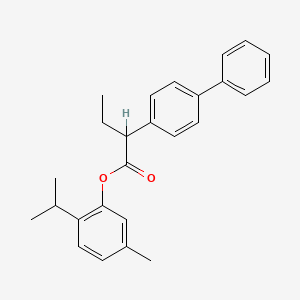
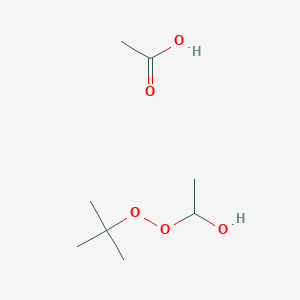
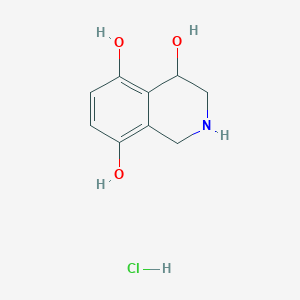
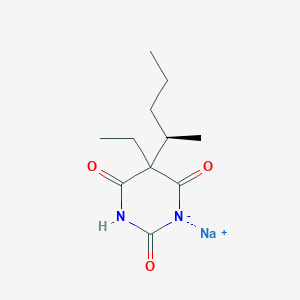
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)




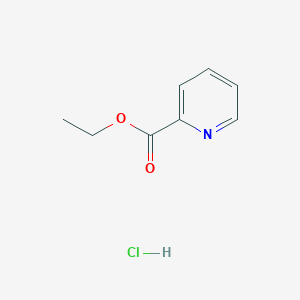

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
